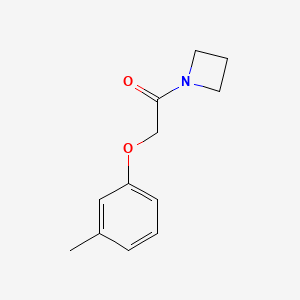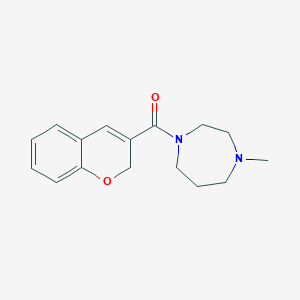![molecular formula C16H13FN2O B7475303 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have a variety of interesting properties that make it useful in various research fields. In
科学研究应用
1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been found to have a high affinity for the NMDA receptor. This receptor plays a key role in synaptic plasticity and is involved in learning and memory processes. The compound has also been found to have potential applications in the field of cancer research, where it has been shown to have anti-proliferative effects on cancer cells.
作用机制
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is complex and not fully understood. However, it is known to have a high affinity for the NMDA receptor and has been shown to modulate the activity of this receptor. This modulation can lead to changes in synaptic plasticity and can have effects on learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one are still being studied. However, it has been found to have a variety of interesting effects on the brain and other organs. For example, it has been shown to have neuroprotective effects and has been found to reduce oxidative stress in the brain. It has also been found to have potential applications in the treatment of depression and anxiety disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one in lab experiments is its high affinity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
未来方向
There are many potential future directions for research on 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one. One area of research that is particularly promising is the development of new drugs based on this compound. Researchers are currently exploring the potential of this compound as a lead compound for the development of new drugs for the treatment of a variety of conditions, including neurological disorders and cancer. Other potential future directions include further studies on the mechanism of action of this compound and its effects on various physiological processes.
合成方法
The synthesis of 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Friedlander synthesis method. In this method, aniline and a ketone are reacted in the presence of a Lewis acid catalyst to form the quinoxaline ring system. The resulting compound is then further modified to introduce the fluorine and methyl groups, resulting in the final product.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-16(20)19(10-12-5-4-6-13(17)9-12)15-8-3-2-7-14(15)18-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJOMAAQUWJVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)



![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)

